molecular formula C16H16F3N3O5S B11080147 2-(1-Acetylamino-2,2,2-trifluoro-1-methoxycarbonyl-ethylamino)-benzothiazole-6-carboxylic acid ethyl ester

2-(1-Acetylamino-2,2,2-trifluoro-1-methoxycarbonyl-ethylamino)-benzothiazole-6-carboxylic acid ethyl ester

Cat. No.: B11080147
M. Wt: 419.4 g/mol
InChI Key: OZAYYZSYGMTCBX-UHFFFAOYSA-N
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Description

    2-(1-Acetylamino-2,2,2-trifluoro-1-methoxycarbonyl-ethylamino)-benzothiazole-6-carboxylic acid ethyl ester: is a mouthful, so let’s break it down:

  • This compound may have applications in drug development, agrochemicals, and materials science.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a in organic synthesis.

      Biology: Investigated for and properties.

      Medicine: Potential as an due to its unique structure.

      Industry: May find applications in or .

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with cellular targets .
    • It could inhibit enzymes or interfere with metabolic pathways.
    • Further research is needed to elucidate specific targets.
  • Comparison with Similar Compounds

    • Similar compounds include other benzothiazole derivatives.
    • Uniqueness: The trifluoromethyl and acetyl groups set it apart.

      Similar Compounds: Examples include , , and of related structures.

    Remember that this compound’s potential lies in its versatility and structural features Researchers continue to explore its applications across various fields

    Properties

    Molecular Formula

    C16H16F3N3O5S

    Molecular Weight

    419.4 g/mol

    IUPAC Name

    ethyl 2-[(2-acetamido-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-1,3-benzothiazole-6-carboxylate

    InChI

    InChI=1S/C16H16F3N3O5S/c1-4-27-12(24)9-5-6-10-11(7-9)28-14(20-10)22-15(13(25)26-3,16(17,18)19)21-8(2)23/h5-7H,4H2,1-3H3,(H,20,22)(H,21,23)

    InChI Key

    OZAYYZSYGMTCBX-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(C(=O)OC)(C(F)(F)F)NC(=O)C

    Origin of Product

    United States

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